molecular formula C7H10N2O B122717 1-(6-Aminopyridin-2-yl)ethanol CAS No. 146859-53-2

1-(6-Aminopyridin-2-yl)ethanol

Cat. No. B122717
M. Wt: 138.17 g/mol
InChI Key: OXTSQYYVINKIRH-UHFFFAOYSA-N
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Description

“1-(6-Aminopyridin-2-yl)ethanol” is a chemical compound with the linear formula C7H10O1N2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-(6-Aminopyridin-2-yl)ethanol” is represented by the linear formula C7H10O1N2 . The InChI key is OXTSQYYVINKIRH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Aminopyridin-2-yl)ethanol” include its solid form and its InChI key OXTSQYYVINKIRH-UHFFFAOYSA-N . Its molecular weight is 138.17 g/mol.

Scientific Research Applications

Organic Synthesis and Coordination Chemistry

Research involving the reaction of Os(BCl2)Cl(CO)(PPh3)2 with 2-aminopyridine in the presence of ethanol led to the discovery of tethered boryl and base-stabilized borylene osmium complexes. These findings are significant for the development of new coordination compounds with potential applications in catalysis and materials science (Rickard et al., 2002).

Reactivity Studies

A study conducted on the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes revealed the successful synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates. This research contributes to the field of organic synthesis, offering new pathways for the creation of heterocyclic compounds (Asadi et al., 2021).

Polymer Science

In polymer science, the investigation into the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-Methyl-N-tosyl aziridine using commercial aminoalcohols, including 2-(methyl amino)ethanol, revealed the formation of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine. This study paves the way for the development of new polymeric materials with potential applications in drug delivery and materials engineering (Bakkali-Hassani et al., 2018).

Material Sciences

Aminopyridines have been utilized in the construction of new acentric materials. Co-crystallization experiments involving aminopyridines and 4-nitrophenol demonstrated the potential of these compounds in the development of nonlinear optical materials. This research indicates the significant role of aminopyridines in the creation of materials with desirable optical properties (Draguta et al., 2013).

Ligand Synthesis for Metal Complexes

The Pfitzinger-type chemistry was explored to synthesize ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, demonstrating the utility of 2-aminopyridine derivatives in the preparation of bi- and tridentate ligands. This research underscores the importance of these compounds in coordination chemistry and their potential applications in catalysis and materials science (Zong et al., 2008).

Safety And Hazards

The safety information provided by Sigma-Aldrich indicates that “1-(6-Aminopyridin-2-yl)ethanol” has hazard classifications of Aquatic Chronic 1 and Eye Irrit. 2. The precautionary statements include P264, P273, P280, P337 + P313, P391, and P501 .

properties

IUPAC Name

1-(6-aminopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTSQYYVINKIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Aminopyridin-2-yl)ethanol

Synthesis routes and methods

Procedure details

To a solution of N-[6-(1-hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide (2.0 g, 9.6 mmol) in dioxane (20 mL) was added 9 N aqueous HCl (10 mL). The reaction mixture was warmed to 100° C. for 24 h. After cooling to 25° C., the solution was neutralized with solid NaOH until pH=9 and diluted with EtOAc (50 mL). The resulting mixture was washed with saturated aqeuous NaHCO3(2×30 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated. The resulting residue was dissolved in dichloromethane (10:1, 5 mL). Diethyl ether (10 mL) was added, and the solution was allowed to stand for 24 h. The resulting crystals were filtered and rinsed with diethyl ether (2×10 mL) to afford the above-titled intermediate as a white solid (0.65 g, 49%). 1H NMR (400 MHz, CDCl3), δ: 7.43 (t, J=7.5 Hz, 1H), 6.59 (d, J=7.3 Hz, 1H), 6.39 (d, J=8.1 Hz, 1H), 4.72 (q, J=6.3 Hz, 1H), 4.43 (bs, 2H), 4.21 (bs, 1H), 1.45 (d, J=6.3 Hz, 3H); LRMS (ESI): m/z: 139.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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